N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
Brand Name: Vulcanchem
CAS No.: 897616-99-8
VCID: VC11837973
InChI: InChI=1S/C17H15N3O2/c1-11-8-9-20-14(10-11)18-12(2)15(17(20)22)19-16(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,21)
SMILES: CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC=C3)C
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol

N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide

CAS No.: 897616-99-8

Cat. No.: VC11837973

Molecular Formula: C17H15N3O2

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide - 897616-99-8

Specification

CAS No. 897616-99-8
Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
IUPAC Name N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Standard InChI InChI=1S/C17H15N3O2/c1-11-8-9-20-14(10-11)18-12(2)15(17(20)22)19-16(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,21)
Standard InChI Key RWCDXPOPDKFSMZ-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC=C3)C
Canonical SMILES CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC=C3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 8, and a benzamide group at position 3. The planar bicyclic system facilitates π-π stacking interactions, while the benzamide moiety introduces hydrogen-bonding capabilities via its amide functional group. The IUPAC name, N(2,8dimethyl4oxopyrido[1,2a]pyrimidin3yl)benzamideN-(2,8-\text{dimethyl}-4-\text{oxopyrido}[1,2-a]\text{pyrimidin}-3-\text{yl})\text{benzamide}, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.897616-99-8
Molecular FormulaC17H15N3O2\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight293.32 g/mol
IUPAC NameN(2,8dimethyl4oxopyrido[1,2a]pyrimidin3yl)benzamideN-(2,8-\text{dimethyl}-4-\text{oxopyrido}[1,2-a]\text{pyrimidin}-3-\text{yl})\text{benzamide}
SMILESCC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC=C3)C
Topological Polar Surface Area78.5 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Source: VulcanChem

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ 2.1–2.3 ppm), aromatic protons (δ 7.3–8.1 ppm), and the amide NH proton (δ 10.2 ppm). Infrared (IR) spectroscopy confirms the presence of carbonyl stretches at 1680 cm1^{-1} (pyrimidinone C=O) and 1645 cm1^{-1} (amide C=O). High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 293.1164 ([M+H]+^+), consistent with the molecular formula.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves two primary stages:

  • Formation of the Pyrido[1,2-a]pyrimidin-4-one Core:

    • Condensation of 2-aminopyridine derivatives with β-keto esters under acidic conditions yields the bicyclic framework.

    • Methylation at positions 2 and 8 is achieved using methyl iodide in the presence of a base (e.g., K2_2CO3_3).

  • Introduction of the Benzamide Group:

    • Coupling the 3-amino group of the pyridopyrimidine core with benzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationHCl (cat.), reflux, 12 h65
MethylationCH3_3I, K2_2CO3_3, DMF, 80°C78
AmidationBenzoyl chloride, Et3_3N, DCM82

Source: Adapted from VulcanChem

Purification and Analytical Methods

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.

  • High-Performance Liquid Chromatography (HPLC): Purity >98% confirmed using a C18 column (acetonitrile/water gradient).

Biological Activity and Mechanistic Insights

Kinase Inhibition Profiling

The compound demonstrates moderate inhibitory activity against cyclin-dependent kinases (CDKs), with IC50_{50} values ranging from 10–25 μM. Molecular docking studies suggest that the benzamide group forms hydrogen bonds with the kinase’s hinge region, while the pyridopyrimidine core occupies the hydrophobic pocket.

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) reveal minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively. The activity is attributed to disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.

TargetAssay TypeResult (IC50_{50}/MIC)
CDK2Enzymatic assay18 μM
S. aureusBroth microdilution32 μg/mL
E. coliBroth microdilution64 μg/mL

Source: VulcanChem

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups: Analogous compounds with trifluoromethyl substituents (e.g., VC7687886) exhibit enhanced lipophilicity (logP 2.8 vs. 2.1) and improved CDK2 inhibition (IC50_{50} 12 μM).

  • Methoxy Substitutions: Introduction of 3,5-dimethoxy groups (as in VC7687886) increases solubility in aqueous buffers (2.1 mg/mL vs. 0.8 mg/mL) but reduces cell membrane permeability.

Pharmacokinetic Considerations

Compared to the 4-methoxyphenylacetamide derivative (CAS 897616-87-4 ), the benzamide analog shows:

  • Higher metabolic stability in human liver microsomes (t1/2_{1/2} 45 min vs. 28 min) .

  • Improved oral bioavailability in rat models (F% 22 vs. 14) .

Applications and Future Research Directions

Material Science Applications

  • Coordination Polymers: The pyridopyrimidine nitrogen atoms can coordinate to metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}) to form porous frameworks for gas storage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator